molecular formula C5H10O3S B144071 (Isopropylsulfinyl)acetic acid CAS No. 137375-81-6

(Isopropylsulfinyl)acetic acid

Cat. No.: B144071
CAS No.: 137375-81-6
M. Wt: 150.2 g/mol
InChI Key: PUQXMHMJYYAKOM-UHFFFAOYSA-N
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Description

(Isopropylsulfinyl)acetic acid is an organosulfur compound with the molecular formula C5H10O4S It is characterized by the presence of a sulfinyl group attached to a propane backbone and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropylsulfinyl)acetic acid typically involves the reaction of propane-2-sulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(Isopropylsulfinyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

    Oxidation: (Propane-2-sulfonyl)acetic acid

    Reduction: (Propane-2-thio)acetic acid

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(Isopropylsulfinyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (Isopropylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Propane-2-sulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfinyl group, making it more oxidized.

    (Propane-2-thio)acetic acid: Contains a sulfide group instead of a sulfinyl group, making it more reduced.

    (Diphenylmethyl)sulfinylacetic acid: Contains a diphenylmethyl group attached to the sulfinyl group, providing different steric and electronic properties.

Uniqueness

(Isopropylsulfinyl)acetic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

137375-81-6

Molecular Formula

C5H10O3S

Molecular Weight

150.2 g/mol

IUPAC Name

2-propan-2-ylsulfinylacetic acid

InChI

InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

PUQXMHMJYYAKOM-UHFFFAOYSA-N

SMILES

CC(C)S(=O)CC(=O)O

Canonical SMILES

CC(C)S(=O)CC(=O)O

Origin of Product

United States

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